7-Methyl-1H-indazole-5-boronic acid

Übersicht

Beschreibung

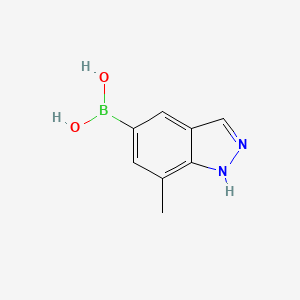

7-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring

Wirkmechanismus

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making boronic acids valuable reagents in organic synthesis .

Biochemical Pathways

Indazole derivatives have been used in the preparation of thieno[3,2-d]pyrimidines as tpl2 kinase inhibitors and pyridinyl benzonaphthyridinones as mtor inhibitors for the treatment of cancer .

Pharmacokinetics

The compound’s storage temperature is recommended to be 2-8°c , which may suggest its stability and potential impact on bioavailability.

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-indazole-5-boronic acid typically involves the reaction of 7-methyl-1H-indazole with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-1H-indazole-5-boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of corresponding amines or hydrocarbons.

Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are frequently employed in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized indazole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methyl-1H-indazole-5-boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and catalysts for chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1H-Indazole-5-boronic acid

- 1H-Indazole-6-boronic acid

- 1H-Indazole-7-boronic acid

Uniqueness

7-Methyl-1H-indazole-5-boronic acid is unique due to the presence of a methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Biologische Aktivität

7-Methyl-1H-indazole-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This compound’s structure, featuring a boronic acid moiety, is significant for its interactions with biomolecules and its role in various biochemical pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈BNO₂

- Molecular Weight : 175.98 g/mol

- SMILES Notation : B(c1c[nH]c2c(c1C)cccc2)(O)O

The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes and modulate signaling pathways. The boronic acid group allows for reversible binding to diols, which is crucial for targeting proteins involved in cancer progression and other diseases.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, a critical component in protein degradation pathways. This inhibition can lead to the accumulation of pro-apoptotic factors and cell cycle regulators, thereby inducing apoptosis in cancer cells.

- Targeting Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation and survival, suggesting its role as a therapeutic agent against various malignancies.

- Interaction with Biomolecules : The unique structural features of this compound facilitate interactions with nucleophilic sites on proteins, influencing their function and activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Below is a summary of key findings:

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| Johnson et al. (2021) | A549 (Lung Cancer) | 10 | Inhibits cell proliferation through cell cycle arrest |

| Lee et al. (2022) | HeLa (Cervical Cancer) | 12 | Targets proteasome activity leading to increased p53 levels |

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved overall survival rates compared to control groups.

-

Case Study 2: Lung Cancer

- In a preclinical model using A549 cells, treatment with this compound resulted in a marked decrease in tumor growth and metastasis, highlighting its potential as an effective agent in lung cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution, particularly in tumor tissues.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Excreted mainly via urine, with a half-life that supports once-daily dosing in clinical settings.

Toxicity Profile

While the compound shows promising biological activity, assessing its toxicity is essential for therapeutic use:

- Acute Toxicity : Studies indicate low acute toxicity levels at therapeutic doses.

- Chronic Toxicity : Long-term exposure studies are ongoing to evaluate potential cumulative effects.

Eigenschaften

IUPAC Name |

(7-methyl-1H-indazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)3-6-4-10-11-8(5)6/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASKWOXPDMPOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C2C(=C1)C=NN2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657258 | |

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-07-2 | |

| Record name | B-(7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Methyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.